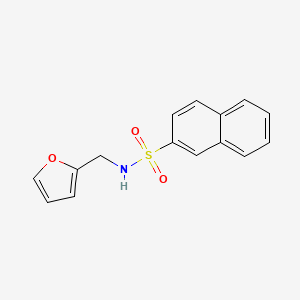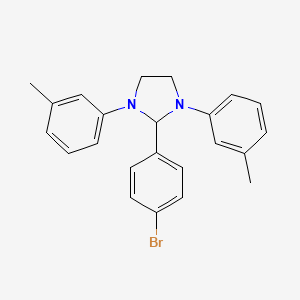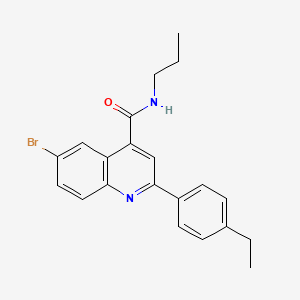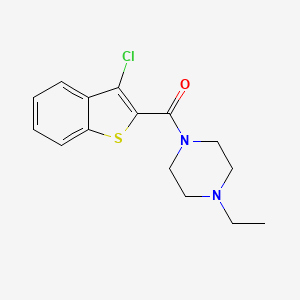
5-Chloroindole-2-carboxylic acid methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroindole-2-carboxylic acid methylamide is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is primarily used for research purposes in various scientific fields .
Méthodes De Préparation
The synthesis of 5-Chloroindole-2-carboxylic acid methylamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction typically uses methanesulfonic acid as a catalyst and methanol as the solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
5-Chloroindole-2-carboxylic acid methylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Chloroindole-2-carboxylic acid methylamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloroindole-2-carboxylic acid methylamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as glycogen phosphorylase, by binding to the active site and preventing substrate access . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
5-Chloroindole-2-carboxylic acid methylamide can be compared with other indole derivatives, such as:
- 5-Fluoroindole-2-carboxylic acid
- 5-Methoxyindole-2-carboxylic acid
- Indole-2-carboxylic acid
- Indole-3-carboxaldehyde
- Indoline-2-carboxylic acid
These compounds share a similar indole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the chlorine atom in this compound makes it unique and can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
5-chloro-N-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H9ClN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14) |
Clé InChI |
BPFZXGAWSIZYJJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B14951792.png)
![17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14951799.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B14951806.png)

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)
![O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B14951829.png)


![3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B14951841.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)

![3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B14951861.png)
